molecular formula C18H18N2O4 B5567208 N'-(1,3-benzodioxol-5-ylmethylene)-4-isopropoxybenzohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-4-isopropoxybenzohydrazide

Cat. No. B5567208
M. Wt: 326.3 g/mol
InChI Key: PWDBZWLXLCRMAT-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethylene)-4-isopropoxybenzohydrazide, also known as BHIM, is a newly synthesized compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BHIM belongs to the class of hydrazide derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Anticancer Applications

Several studies have focused on the synthesis of compounds related to N'-(1,3-benzodioxol-5-ylmethylene)-4-isopropoxybenzohydrazide for their potential anticancer properties. For instance, the synthesis and characterization of 1,3,4-oxadiazole derivatives from Schiff bases have been explored, with some compounds showing moderate to high activity against breast cancer cell lines (Salahuddin et al., 2014). Another study synthesized new benzothiazole acylhydrazones, investigating their anticancer activity through various assays, including MTT tests and flow cytometric analysis, revealing significant anticancer potential against multiple cancer cell lines (Osmaniye et al., 2018).

Anti-inflammatory and Antimicrobial Activities

Compounds synthesized from N'-(1,3-benzodioxol-5-ylmethylene)-4-isopropoxybenzohydrazide analogues have also been evaluated for their anti-inflammatory and antimicrobial activities. A series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, derived from simple indole-3-carboxylic acids, demonstrated anti-inflammatory and anti-proliferative activities, highlighting their potential in treating inflammation and cancer (Rapolu et al., 2013). Moreover, the synthesis and antimicrobial activity assessment of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives revealed some compounds as potent antimicrobials against various bacterial and fungal strains (Salahuddin et al., 2017).

Insecticidal Applications

The potential insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide has been investigated, showing that certain compounds exhibit superior insecticidal activities compared to commercial insecticides. This suggests the possibility of developing new, effective insect control agents from related compounds (Sawada et al., 2003).

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-12(2)24-15-6-4-14(5-7-15)18(21)20-19-10-13-3-8-16-17(9-13)23-11-22-16/h3-10,12H,11H2,1-2H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDBZWLXLCRMAT-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(propan-2-yloxy)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.